Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate
Overview
Description
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate is a chemical compound with the molecular formula C19H17NO5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoxazole ring and two methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-bis(4-methoxyphenyl)-5-isoxazoleacetic acid with methanol in the presence of a catalyst to form the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaryl-5-isoxazolyl acetic acid derivatives: These compounds share a similar core structure but may have different substituents on the phenyl rings.
Non-steroidal anti-inflammatory drugs (NSAIDs): Compounds like mofezolac, which also possess anti-inflammatory properties, can be compared to Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its dual methoxyphenyl groups and isoxazole ring contribute to its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
131454-49-4 |
---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C20H19NO5/c1-23-15-8-4-13(5-9-15)19-17(12-18(22)25-3)26-21-20(19)14-6-10-16(24-2)11-7-14/h4-11H,12H2,1-3H3 |
InChI Key |
GMMZHQIUFDUEPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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